5,5-Bis(((3-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione
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Overview
Description
5,5-Bis(((3-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound that features a unique structure combining pyridine and imidazolidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(((3-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common route includes the reaction of 3-pyridylmethyl thiol with a suitable imidazolidinedione precursor under controlled conditions. The reaction often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(((3-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
5,5-Bis(((3-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,5-Bis(((3-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit catalytic activity. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **5,5-Bis((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione
- **5,5-Bis((4-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione
Uniqueness
5,5-Bis(((3-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione is unique due to the specific positioning of the pyridine rings, which can influence its binding affinity and reactivity. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
Properties
CAS No. |
142979-88-2 |
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Molecular Formula |
C17H18N4O2S2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5,5-bis(pyridin-3-ylmethylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H18N4O2S2/c22-15-17(21-16(23)20-15,11-24-9-13-3-1-5-18-7-13)12-25-10-14-4-2-6-19-8-14/h1-8H,9-12H2,(H2,20,21,22,23) |
InChI Key |
BSHJGSMZYNQMSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CN=CC=C3 |
Origin of Product |
United States |
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